7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
CAS No.: 740842-84-6
Cat. No.: VC8291838
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.
![7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one - 740842-84-6](/images/structure/VC8291838.png)
Specification
CAS No. | 740842-84-6 |
---|---|
Molecular Formula | C10H10BrNO |
Molecular Weight | 240.10 g/mol |
IUPAC Name | 8-bromo-1,2,3,5-tetrahydro-3-benzazepin-4-one |
Standard InChI | InChI=1S/C10H10BrNO/c11-9-2-1-7-6-10(13)12-4-3-8(7)5-9/h1-2,5H,3-4,6H2,(H,12,13) |
Standard InChI Key | KDXWSZAHNQWUJN-UHFFFAOYSA-N |
SMILES | C1CNC(=O)CC2=C1C=C(C=C2)Br |
Canonical SMILES | C1CNC(=O)CC2=C1C=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzo-fused azepinone scaffold, where the azepine ring is partially saturated (4,5-dihydro), and a bromine atom is positioned at the 7th carbon of the benzene ring. The ketone group at the 2-position introduces polarity, influencing reactivity and intermolecular interactions. Key structural parameters include:
The 7-bromo isomer’s LogP value (1.992) suggests moderate lipophilicity, slightly lower than its 3-bromo counterpart (2.19) . This difference may arise from variations in bromine’s electronic effects on the aromatic system.
Synthesis and Manufacturing
Retrosynthetic Considerations
The synthesis of 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one likely involves strategic bromination of a preformed benzazepinone core or assembly of the heterocycle from brominated precursors. A literature survey reveals two plausible routes:
Cyclization of Brominated Precursors
Alternative approaches adapt methodologies for related benzazepines. For example, J. Org. Chem. (2016) describes a one-pot multibond forming process to synthesize 5-amino-2,5-dihydro-1H-benzo[b]azepines from 2-iodoanilines . Adapting this strategy, a 7-bromo-2-iodoaniline precursor could undergo palladium-catalyzed coupling, followed by cyclization and oxidation to yield the target compound.
Reported Synthetic Protocols
Although explicit procedures for the 7-bromo isomer are scarce, the 3-bromo analog’s synthesis offers insights. A 2024 Avantor technical document outlines the preparation of 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one via bromination of the parent azepinone using N-bromosuccinimide (NBS) under radical conditions . By analogy, the 7-bromo derivative might require tailored directing groups or protection/deprotection strategies to achieve regioselectivity.
Physicochemical Properties
Thermal Stability
The 7-bromo isomer’s melting point remains unreported, but its 3-bromo counterpart melts at 164–177°C . The higher melting point of the 3-bromo derivative (vs. non-brominated analogs) reflects bromine’s impact on crystal packing. The 7-bromo compound likely exhibits similar thermal behavior, with decomposition expected above 300°C based on benzazepinone thermogravimetric analyses .
Solubility and Partitioning
With a LogP of 1.992, the compound demonstrates moderate lipophilicity, favoring solvents like dichloromethane or ethyl acetate over water . Aqueous solubility enhancements may require co-solvents (e.g., DMSO) or salt formation. The PSA (29.1 Ų) indicates limited hydrogen-bonding capacity, aligning with its predicted membrane permeability .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Brominated benzazepinones are pivotal in constructing complex alkaloids and receptor ligands. For instance, 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives serve as precursors to mozavaptan, a vasopressin V₂ receptor antagonist . The 7-bromo substituent could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling structure-activity relationship (SAR) studies.
Biological Activity Profiling
While direct pharmacological data for the 7-bromo derivative are unavailable, structurally related compounds exhibit diverse bioactivities:
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Dopamine Receptor Modulation: Tetrahydrobenzazepines show affinity for D₁ and D₂ receptors, implicated in neurological disorders .
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Anticancer Potential: Brominated heterocycles often demonstrate cytotoxicity via DNA intercalation or kinase inhibition .
Future Research Directions
Synthetic Methodology Development
Advances in catalytic C–H functionalization could enable direct bromination at the 7-position without directing groups. Photoredox catalysis or electrochemical methods present promising avenues for regioselective halogenation .
Drug Discovery Applications
Incorporating the 7-bromo benzazepinone scaffold into combinatorial libraries may uncover novel bioactive entities. Target-oriented synthesis could focus on:
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Kinase Inhibitors: Leveraging the ketone for hydrogen bonding with ATP-binding pockets.
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Neurotransmitter Analogues: Modulating GPCR activity through azepine ring conformation.
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